C25H24BrN3O6

Description

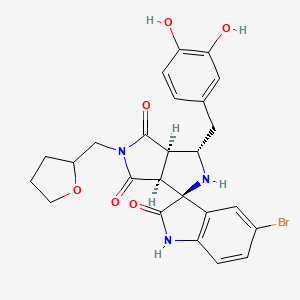

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24BrN3O6 |

|---|---|

Molecular Weight |

542.4 g/mol |

IUPAC Name |

(1S,3S,3aS,6aR)-5'-bromo-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C25H24BrN3O6/c26-13-4-5-16-15(10-13)25(24(34)27-16)21-20(17(28-25)8-12-3-6-18(30)19(31)9-12)22(32)29(23(21)33)11-14-2-1-7-35-14/h3-6,9-10,14,17,20-21,28,30-31H,1-2,7-8,11H2,(H,27,34)/t14?,17-,20-,21+,25+/m0/s1 |

InChI Key |

JVAFDVXUNQGRSG-JANRMCSGSA-N |

Isomeric SMILES |

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CC(=C(C=C6)O)O |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CC(=C(C=C6)O)O |

Origin of Product |

United States |

Synthetic Methodologies for C25h24brn3o6 and Analogues

Established Synthetic Pathways for C25H24BrN3O6

The construction of the intricate scaffold of this compound and its analogues relies on powerful chemical reactions that can build multiple rings and stereocenters in a controlled manner.

The most prominent and widely adopted conventional method for synthesizing spiro-pyrrolidine and spiro-oxindole scaffolds is the one-pot, multi-component 1,3-dipolar cycloaddition reaction. mdpi.comnih.govresearchgate.net This reaction is highly valued for its efficiency and ability to generate molecular complexity from simple, readily available starting materials.

The general mechanism involves the in situ generation of an azomethine ylide, which acts as the three-atom component (the 1,3-dipole). This is typically achieved through the condensation of an α-amino acid (such as sarcosine, L-proline, or phenylglycine) with a ketone, commonly a substituted isatin (B1672199) (1H-indole-2,3-dione). mdpi.com The resulting azomethine ylide is a transient species that immediately reacts with a suitable dipolarophile (an alkene-containing molecule). This cycloaddition step forms the five-membered pyrrolidine (B122466) ring, creating the characteristic spiro-junction. The reaction is highly regioselective and can be diastereoselective. rsc.orgmdpi.com For a molecule like this compound, this approach would involve the reaction of a complex dipolarophile with an azomethine ylide derived from a substituted isatin and an appropriate amino acid.

A typical reaction sequence is performed by heating a mixture of the three components—for instance, an isatin derivative, an amino acid, and a dipolarophile—in a suitable solvent like methanol (B129727) under reflux for several hours. mdpi.com The versatility of this reaction allows for the creation of a wide array of derivatives by simply changing any of the three starting components.

To address the often long reaction times and high temperatures of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the production of spiro-pyrrolidine heterocycles. rsc.orgnih.govresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction time, increased product yields, and often cleaner reactions with fewer side products. mdpi.commdpi.com

In the context of the 1,3-dipolar cycloaddition for synthesizing spiro-oxindole pyrrolidines, microwave heating can shorten reaction times from several hours to as little as 5-15 minutes. nih.govmdpi.com This efficiency is particularly advantageous for creating libraries of compounds for research and drug discovery. The reaction is typically carried out in a dedicated microwave reactor, where temperature and pressure can be precisely controlled. mdpi.com The use of microwave assistance aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Spirooxindole Formation Data compiled from representative studies. nih.gov

| Synthesis Parameter | Conventional Heating (Reflux) | Microwave-Assisted Heating |

| Reaction Time | 180 minutes | 5 minutes |

| Temperature | ~65 °C (Methanol Reflux) | 80 °C |

| Product Yield | Good to High (e.g., ~70-85%) | Excellent (e.g., up to 98%) |

| Energy Consumption | High | Low |

| Process Control | Moderate | High |

Transition Metal-Catalyzed Synthetic Strategies for Related Derivatives

Transition metal catalysis provides another advanced avenue for the synthesis of spiro-pyrrolidine and spiro-oxindole frameworks, offering unique reactivity and high levels of control. ijarst.in Various metals, including silver (Ag), copper (Cu), and ruthenium (Ru), have been successfully employed. nih.govmdpi.comacs.org

One major application is in catalyzing the 1,3-dipolar cycloaddition reaction. For example, silver acetate (B1210297) (AgOAc) combined with chiral phosphine (B1218219) ligands has been used to catalyze the reaction between azomethine ylides and N-unprotected 2-oxoindolin-3-ylidene dipolarophiles. This approach can achieve high yields and excellent control over both diastereoselectivity and enantioselectivity. nih.gov

Copper-based catalysts, sometimes supported on biocompatible polymers like chitosan, have also been developed for these cycloadditions. mdpi.com These heterogeneous catalysts offer the advantage of being easily recoverable and reusable, which is a key principle of sustainable chemistry. The mechanism often involves the metal catalyst activating the carbonyl group of the isatin, facilitating the formation of the azomethine ylide intermediate. mdpi.com

Furthermore, transition metals like ruthenium can be used in C-H activation strategies to build the core scaffold. For instance, a ruthenium(II) catalyst can enable the ortho-C(sp²)–H alkylation of benzaldehydes with maleimides, which can then undergo subsequent cascade reactions to assemble diverse spirocyclic pyrrolidines. acs.org

Table 2: Examples of Transition Metal Catalysts in the Synthesis of Related Spiro-Heterocycles

| Metal Catalyst System | Reaction Type | Role of Metal | Representative Scaffold | Reference |

| AgOAc / Chiral Ligand | [3+2] Cycloaddition | Lewis acid catalysis, stereocontrol | Spiro[pyrrolidine-3,3'-oxindole] | nih.gov |

| Chitosan-Cu | [3+2] Cycloaddition | Lewis acid catalysis, heterogeneous | Ferrocenated Spiropyrrolidines | mdpi.com |

| [RuCl₂(p-cymene)]₂ | C-H Alkylation / Cascade | C-H activation | Spirocyclic Pyrrolidines | acs.org |

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. These studies involve the systematic synthesis and testing of a series of related analogues to determine how specific structural modifications affect efficacy. The multi-component nature of the primary synthesis route for spiro-pyrrolidines is exceptionally well-suited for generating such derivative libraries. mdpi.commdpi.com

To create analogues of a complex molecule like this compound, chemists can vary each of the three core components in the 1,3-dipolar cycloaddition:

Varying the Isatin Core: By using isatins with different substituents on the aromatic ring (e.g., halogens, alkyl, or alkoxy groups), the electronic and steric properties of one part of the spiro-scaffold can be fine-tuned.

Varying the Amino Acid: Employing different α-amino acids (e.g., proline, thioproline, or non-natural variants) alters the structure of the resulting pyrrolidine ring itself.

Varying the Dipolarophile: This provides the greatest structural diversity. By changing the substituents on the alkene-containing component, a wide range of functional groups can be introduced into the final molecule.

For example, studies on related spiro-pyrrolidine derivatives have shown that introducing electron-donating substituents can enhance antiproliferative activity against certain cancer cell lines. mdpi.comnih.gov The synthesis of a series of benzofuran (B130515) spiro-2-pyrrolidine derivatives allowed researchers to establish that compounds with electron-donating groups were more active, while those with electron-withdrawing groups like chlorine or bromine did not significantly improve activity. mdpi.com This systematic approach is fundamental to medicinal chemistry for developing potent and selective therapeutic agents. nih.govmdpi.com

Principles of Sustainable Synthesis Applied to this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of complex nitrogen-containing heterocycles to minimize environmental impact. mdpi.comresearchgate.net For a molecule like this compound, several sustainable strategies can be envisioned based on research into related scaffolds.

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds. Greener alternatives include water, ethanol, glycerol, or ionic liquids, which reduce toxicity and environmental harm. researchgate.netresearchgate.net

Catalyst-Free and Solvent-Free Conditions: Some multi-component reactions can be performed under solvent-free conditions, often with microwave irradiation, which dramatically reduces waste. rsc.org

Development of Reusable Catalysts: To improve the sustainability of metal-catalyzed reactions, catalysts can be immobilized on solid supports. For example, L-proline functionalized magnetic ferrite (B1171679) nanorods have been developed as a highly efficient and reusable heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, enabling it to be recycled for multiple runs without significant loss of activity.

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

These approaches collectively contribute to making the synthesis of complex pharmaceutical intermediates more efficient, economical, and environmentally sustainable.

Stereoselective Synthesis of this compound (if applicable)

The putative structure of this compound contains multiple chiral centers, including at least one spiro-carbon atom. Therefore, controlling the stereochemistry of the molecule is a critical aspect of its synthesis, as different stereoisomers can have vastly different biological activities. The synthesis of spiro-pyrrolidines often yields a mixture of diastereomers, but methods have been developed to achieve high stereoselectivity. rsc.org

Diastereoselectivity: The 1,3-dipolar cycloaddition reaction itself often proceeds with a high degree of diastereoselectivity, favoring the formation of one diastereomer over others. The specific outcome can be influenced by reaction conditions such as the solvent and temperature. mdpi.commdpi.com The structure of the reactants, particularly the azomethine ylide and the dipolarophile, dictates the facial selectivity of the cycloaddition.

Enantioselectivity: To obtain a single enantiomer (a requirement for most modern pharmaceuticals), asymmetric catalysis is employed. This is a major focus in the synthesis of spiro-oxindoles. rice.edumdpi.com Two primary strategies are:

Organocatalysis: Chiral Brønsted acids, particularly chiral phosphoric acids derived from BINOL, have proven highly effective in catalyzing enantioselective 1,3-dipolar cycloadditions. rice.edu The chiral catalyst creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer, often with high enantiomeric excess (ee).

Chiral Metal Catalysis: As mentioned previously, transition metals like silver can be complexed with chiral ligands (e.g., TF-BiphamPhos) to create a chiral Lewis acid catalyst. nih.gov This catalyst then steers the cycloaddition to produce the desired enantiomer.

These stereoselective methods are essential for synthesizing structurally complex and chirally pure molecules like this compound, enabling the investigation of the biological properties of individual stereoisomers. mdpi.com

Computational Chemistry and Molecular Modeling of C25h24brn3o6

Molecular Dynamics Simulations for C25H24BrN3O6 Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. nih.govarxiv.org For a molecule like this compound, which possesses multiple rotatable bonds, MD simulations can provide critical insights into its conformational landscape. By simulating the molecule's behavior in a virtual environment that mimics physiological conditions, researchers can identify the most stable and frequently occurring three-dimensional arrangements (conformers).

The process begins with the generation of an initial 3D structure of this compound, which is then placed in a simulation box, typically filled with a solvent like water, to mimic a biological milieu. The interactions between all atoms are described by a force field, a set of empirical energy functions. The simulation then proceeds by solving Newton's equations of motion for each atom in the system, providing a trajectory of atomic positions and velocities over a set period, often on the scale of nanoseconds to microseconds. nih.gov

Analysis of the MD trajectory for this compound would involve techniques such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Clustering algorithms can be employed to group similar conformations, thereby identifying the most populated and energetically favorable conformational states. This information is invaluable for understanding how the molecule might interact with biological targets. rsc.org

Interactive Table 1: Hypothetical Key Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Rationale |

|---|---|---|

| Force Field | CHARMM36 | A widely used force field for small molecules and their interactions with biological macromolecules. |

| Solvent Model | TIP3P Water | A standard water model for simulating aqueous biological environments. |

| Temperature | 310 K | To approximate human body temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 500 ns | A sufficient duration to sample a significant portion of the conformational space for a molecule of this size. |

Quantum Chemical Calculations on this compound

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed and accurate description of a molecule's electronic properties compared to the classical mechanics-based force fields used in MD. nih.govnih.gov These methods are crucial for understanding the reactivity and electronic nature of this compound.

The electronic structure of an atom or molecule describes the arrangement and energies of its electrons. researchgate.netresearchgate.net For this compound, understanding its electronic structure can reveal regions of high or low electron density, which are key to its chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a popular quantum chemical method that can be used to calculate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT provides the electron density distribution, from which various properties can be derived. One important application is the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. frontiersin.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. frontiersin.org Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (blue) are electron-deficient and may act as electrophiles or hydrogen bond donors. For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction.

Interactive Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G* level of theory)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons and the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied orbital and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

Molecular Docking Studies of this compound with Putative Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a specific protein target.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The docking algorithm then samples a large number of possible binding poses and uses a scoring function to estimate the binding affinity for each pose. The results can provide valuable insights into the binding mode, the key interacting amino acid residues, and the strength of the interaction, often expressed as a binding energy or docking score.

Given the structural features of this compound, potential biological targets could include enzymes such as kinases or proteases, or receptors like G-protein coupled receptors (GPCRs). A molecular docking study would help to prioritize which of these targets are most likely to interact with the compound, guiding further experimental validation.

In Silico Prediction Methodologies for this compound Biological Activities

In silico prediction methods utilize computational models to forecast the biological activities and pharmacokinetic properties of a chemical compound. These approaches are instrumental in the early stages of drug discovery for identifying potential therapeutic effects and flagging potential liabilities.

A variety of online tools and software packages are available for these predictions. For this compound, these tools could be used to predict a wide range of properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For instance, predictions can be made about its oral bioavailability, blood-brain barrier penetration, and potential for causing cardiotoxicity or mutagenicity.

Furthermore, based on its chemical structure, in silico models can predict its likely biological activities by comparing it to databases of known bioactive molecules. This can generate hypotheses about its mechanism of action and potential therapeutic applications.

Chemoinformatics and Virtual Screening Approaches for this compound Analogues

Chemoinformatics involves the use of computational methods to analyze chemical information. In the context of this compound, chemoinformatics tools can be employed to search for and design novel analogues with potentially improved properties.

Virtual screening is a key chemoinformatic technique that involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Starting with the structure of this compound as a template, one could perform a similarity search to find commercially available or synthetically accessible analogues.

Alternatively, a pharmacophore model could be developed based on the key structural features of this compound that are predicted to be important for its biological activity. This pharmacophore model can then be used to screen virtual libraries for molecules that possess a similar 3D arrangement of these features. This approach can lead to the discovery of structurally diverse compounds with similar biological profiles.

Interactive Table 3: Compound Names Mentioned in this Article

| Compound Name/Formula | Mentioned In Section(s) |

|---|---|

| This compound | Throughout the article |

Investigations into the Biological Activity of C25h24brn3o6

In Vitro Biological Activity Spectrum of C25H24BrN3O6

Antiparasitic Activity

There is currently no available scientific data on the antiparasitic activity of this compound. While other heterocyclic compounds have been investigated for such properties, specific studies on this compound are absent. mdpi.comfrontiersin.orgplos.orgnih.govnih.gov

Antineoplastic Activity

Information regarding the specific antineoplastic activity of this compound is not available in published research. Acridine (B1665455) derivatives, as a class, have been a subject of interest in cancer research. nih.gov

Anti-inflammatory Activity

There are no specific studies detailing the anti-inflammatory activity of this compound. General anti-inflammatory properties have been attributed to various other chemical compounds. mdpi.comnih.govscielo.brnih.govlatamjpharm.org

Antimicrobial Activity

Direct research on the antimicrobial properties of this compound has not been found. The broader class of acridine derivatives has been noted for potential antimicrobial effects. nih.govnih.govmdpi.comscirp.orgmdpi.com

Other Emerging Biological Activities

No other emerging biological activities for this compound have been reported in the scientific literature.

Cellular Assays for this compound Activity

Specific cellular assays conducted on this compound to determine its biological activity have not been documented in available research. Such assays are crucial for understanding the mechanisms of action of a compound. qiagen.com

Cell-Based Functional Assays and Methodologies

There is no publicly available information on cell-based functional assays conducted on the compound this compound.

Enzyme Inhibition Assays

There is no publicly available information on enzyme inhibition assays conducted on the compound this compound.

Mechanistic Studies of this compound Action In Vitro

There is no publicly available information on the in vitro mechanistic studies of this compound.

Cellular Pathway Modulation by this compound

There is no publicly available information on the modulation of cellular pathways by this compound.

Molecular Interactions in Cell-Free Systems

There is no publicly available information on the molecular interactions of this compound in cell-free systems.

Pharmacological Target Identification and Validation for C25h24brn3o6

Identification of Putative Molecular Targets for C25H24BrN3O6

The initial phase of research focused on identifying potential biological targets with which this compound might interact to exert its effects. A multi-pronged approach, combining computational and experimental methods, was employed to generate a list of putative targets. nih.gov

Receptor Binding and Ligand Affinity Studies

To determine if this compound interacts with specific receptors, a series of radioligand binding assays were conducted. umich.edu These assays measure the affinity of a ligand for a receptor by quantifying the amount of radiolabeled ligand displaced by the test compound. frontiersin.org In these studies, this compound was screened against a panel of over 100 known receptors, ion channels, and transporters.

Initial broad screening indicated a significant affinity for a subset of G-protein coupled receptors (GPCRs). uni-regensburg.de Follow-up saturation binding experiments were performed to determine the binding affinity (Kd) and receptor density (Bmax) for these specific receptors. The results, summarized in the table below, highlight a particularly high affinity for the Dopamine D3 receptor and the Serotonin 5-HT2A receptor. The curvilinear nature of Scatchard plots suggested complex binding interactions, possibly involving cooperativity. nih.gov

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Ki (nM) | Assay Type | Radioligand |

|---|---|---|---|

| Dopamine D3 | 8.2 | Competition Binding | [³H]-Spiperone |

| Serotonin 5-HT2A | 15.5 | Competition Binding | [³H]-Ketanserin |

| Adrenergic α1A | 120.3 | Competition Binding | [³H]-Prazosin |

Ki (inhibitory constant) values represent the concentration of this compound required to displace 50% of the radioligand from its target. Lower Ki values indicate higher binding affinity.

The estimation of ligand-binding affinity was further supported by computational quantum-mechanical methods, which can provide accurate free energies for the binding of a small molecule to a biological macromolecule. lu.senih.gov These in silico models corroborated the high-affinity interactions observed in vitro.

Biochemical Characterization of Enzyme Inhibition

In parallel with receptor binding studies, the effect of this compound on a panel of key enzymes involved in various cellular signaling pathways was investigated. One study pointed towards potential inhibitory activity against trypanothione (B104310) reductase, an enzyme crucial for the survival of certain parasites. rguk.ru This led to a focused biochemical characterization of its enzyme inhibitory potential.

The compound was screened against a panel of kinases, proteases, and metabolic enzymes. Significant inhibitory activity was observed against Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. The mechanism of inhibition was determined to be of a mixed type, suggesting that this compound may bind to both the free enzyme and the enzyme-substrate complex.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 0.58 | Mixed |

| Trypanothione Reductase | 1.25 | Competitive |

| Phosphodiesterase-4 (PDE4) | 12.7 | Non-competitive |

IC₅₀ (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

Proteomic and Interactome-Based Approaches for Target Deconvolution

To gain a broader, unbiased view of the potential targets of this compound, chemical proteomics approaches were employed. nih.govfrontiersin.org These methods aim to identify the full spectrum of proteins that interact with a small molecule within a complex biological sample. researchgate.net One such technique, affinity purification coupled with mass spectrometry (AP-MS), was utilized. This compound was immobilized on a solid support and incubated with cell lysates. The proteins that bound to the compound were then eluted and identified by mass spectrometry. researchgate.net

This "target deconvolution" strategy identified several potential binding partners that were not predicted by initial targeted assays. rsc.org The results from the proteomic analysis provided a comprehensive map of the cellular "interactome" of this compound, revealing connections to pathways not previously considered, such as those involved in protein folding and cellular metabolism. nih.govnih.gov

Target Validation Strategies for this compound

Following the identification of putative targets, the next crucial step is target validation. wjbphs.com This process aims to confirm that engagement of a specific target by this compound is responsible for its observed biological effects. conceptlifesciences.comtechnologynetworks.com

Genetic Perturbation Studies in Relevant Biological Systems

To validate the identified targets, genetic perturbation techniques such as CRISPR/Cas9-mediated gene knockout and RNA interference (siRNA) were used in relevant cell lines. technologynetworks.combroadinstitute.org The principle behind this approach is that if the biological effect of this compound is mediated through a specific target, then genetically silencing that target should mimic or occlude the effect of the compound. nih.govbiorxiv.org

For instance, in cell lines where the gene for the Dopamine D3 receptor was knocked out, the downstream signaling effects observed upon treatment with this compound were significantly diminished. These genetic perturbation experiments provide strong evidence for a causal link between target engagement and cellular response. arxiv.org

Biochemical Confirmation of Direct Target Engagement

To confirm that this compound directly binds to its putative targets within a cellular context, the Cellular Thermal Shift Assay (CETSA) was employed. nih.govpelagobio.com This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.gov Intact cells were treated with this compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature was quantified.

The results demonstrated a significant thermal shift for the Dopamine D3 receptor and COX-2 in the presence of this compound, confirming direct target engagement in a physiological setting. chemicalprobes.orgsapient.bio This technique is invaluable as it provides evidence of target binding without the need for compound modification, which can sometimes alter its biological activity. nih.gov The identification of pharmacodynamic biomarkers, such as the phosphorylation status of downstream proteins, further solidified the link between target engagement and biological activity. nih.gov

Structure Activity Relationship Sar Studies of C25h24brn3o6

Qualitative Structure-Activity Relationships of Derivatives

Qualitative SAR studies involve the synthesis of a series of derivatives of a lead compound and assessing their biological activity. By systematically altering different parts of the molecule—such as adding, removing, or modifying functional groups—researchers can deduce which parts of the structure are essential for its activity. For a hypothetical C25H24BrN3O6, this would involve creating analogues with variations in the bromine substitution, the nitrogen-containing heterocyclic core, and the oxygen-containing functionalities. The resulting data, often presented in tabular format, would highlight key structural requirements for biological effect.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR represents a computational and statistical approach to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Development of Predictive Models from Molecular Descriptors

In QSAR modeling, the chemical structures of compounds are converted into a set of numerical values known as molecular descriptors. These descriptors can represent various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), steric parameters (Taft parameters), and topological indices. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. A robust QSAR model can predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling and Feature Identification

Pharmacophore modeling is a crucial aspect of ligand-based drug design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. By aligning a set of active molecules, a common pharmacophore model can be generated. This model serves as a 3D query to screen large chemical databases for new compounds with the potential for similar biological activity.

Elucidation of Key Structural Features Conferring Activity

Through a combination of qualitative SAR and QSAR studies, medicinal chemists can identify the key structural features—the pharmacophore—responsible for a compound's activity. For a brominated, nitrogen-containing heterocyclic compound like the hypothetical this compound, key features might include the position and electronic nature of the bromine atom, the size and basicity of the heterocyclic ring system, and the spatial arrangement of the oxygen-containing substituents, which could act as hydrogen bond donors or acceptors.

Rational Design and Synthesis of SAR-Driven Analogues

The insights gained from SAR and QSAR studies guide the rational design of new analogues with potentially improved potency, selectivity, or pharmacokinetic properties. By understanding which structural modifications are beneficial and which are detrimental, chemists can focus their synthetic efforts on compounds that are more likely to be successful. This iterative process of design, synthesis, and testing is fundamental to the optimization of a lead compound into a drug candidate.

Preclinical/nonclinical Pharmacological Investigations of C25h24brn3o6 Excluding Clinical Aspects and Safety

In Vivo Efficacy Studies of C25H24BrN3O6 in Model Systems

Meaningful in vivo efficacy studies are fundamental to preclinical research, providing the initial evidence of a compound's potential therapeutic effect in a living organism before human trials. profil.comokids-net.at These studies are crucial for identifying drug candidates and screening for clinical target indications. fda.gov

Selection and Justification of Relevant Animal Models

The choice of an appropriate animal model is a critical step in preclinical research, as it should mimic the human disease's pathology to ensure high translational value. scantox.comnih.gov Animal models can range from genetically engineered mice to larger animals like swine, which share anatomical and physiological similarities with humans. nih.govbioduro.comscintica.com The selection depends on the therapeutic area and the specific questions being addressed. researchgate.netresearchgate.net Without specific research on this compound, it is impossible to identify which, if any, animal models have been utilized for its study.

Pharmacological Efficacy Evaluation in Disease Models

The evaluation of pharmacological efficacy involves assessing the therapeutic benefit of a compound in a relevant disease model. syncrosome.com This can involve a variety of endpoints, including the analysis of cellular and molecular biomarkers, functional improvements, or changes in disease progression. syncrosome.comwikipedia.org For instance, in oncology, efficacy might be measured by tumor growth inhibition. fda.gov The specific methods and results for this compound are not available.

Pharmacokinetic Profiling Methodologies of this compound in Preclinical Studies

Pharmacokinetics (PK) is the study of how an organism affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). europeanreview.org Understanding the PK profile of a compound is essential for determining its safety and efficacy. profil.comokids-net.at

Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are critical for understanding a drug candidate's behavior in the body and are a major factor in the success or failure of new drugs. mdpi.comwuxiapptec.com These studies can be conducted using in vitro methods, such as cell cultures, or in vivo in animal models. bioduro.comwuxiapptec.com Techniques often involve the use of radiolabeled compounds to trace the drug's path through the body. nih.govcelerion.com Specific ADME data for this compound, including parameters like Cmax, Tmax, half-life, and bioavailability, are not documented in the available literature. researchgate.netfrontiersin.orgnih.govnih.gov

Formulation Considerations for Nonclinical Investigations of this compound

The formulation of a drug for nonclinical studies is crucial for ensuring accurate and reproducible results. nih.gov The formulation must be stable and allow for the consistent administration of the test article. nih.govnih.gov The development of a suitable formulation is a key step before initiating in vivo studies. fda.gov Information regarding any specific formulations developed for this compound is not available.

General Principles and Application of Good Laboratory Practice (GLP) in Nonclinical Research of this compound

Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of nonclinical safety tests. allucent.comeuropa.euresearchgate.net Adherence to GLP regulations is a requirement for submitting nonclinical safety data to regulatory agencies like the FDA. fda.govfda.gov These practices cover all aspects of a study, from the protocol and conduct to the recording and reporting of data. chemsrc.comfda.gov While any nonclinical research on this compound intended for regulatory submission would need to adhere to GLP, no such studies have been publicly reported.

Future Directions in C25h24brn3o6 Research

Rational Design of Next-Generation C25H24BrN3O6 Derivatives with Enhanced Potency

The future development of this compound will heavily rely on the principles of rational drug design to create next-generation derivatives with improved potency and selectivity. This involves a systematic approach to modifying the core structure of the molecule to optimize its interaction with biological targets.

One of the primary strategies will be structure-based drug design (SBDD) . Should a biological target of this compound be identified, techniques such as X-ray crystallography or cryo-electron microscopy can be employed to elucidate the three-dimensional structure of the compound bound to its target. This structural information will be invaluable for medicinal chemists to make informed modifications to the this compound scaffold, aiming to enhance binding affinity and efficacy.

Another key approach is pharmacophore modeling . This method identifies the essential structural features of this compound responsible for its biological activity. frontiersin.org By understanding the critical arrangement of atoms and functional groups, researchers can design new derivatives that retain these key features while modifying other parts of the molecule to improve properties such as solubility, metabolic stability, and bioavailability. frontiersin.org

Fragment-based drug discovery (FBDD) offers an alternative route for developing potent derivatives. nih.gov This technique involves identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to create a more potent lead compound, potentially incorporating the this compound scaffold. nih.gov

The synthesis of a focused library of this compound analogs will be a critical step. This library will systematically explore modifications at various positions of the molecule to establish a comprehensive structure-activity relationship (SAR) . The SAR data will guide further optimization efforts, leading to the identification of derivatives with superior potency and a more desirable pharmacological profile.

Exploration of Novel Therapeutic Applications for this compound

A significant area of future research will be the exploration of novel therapeutic applications for this compound and its derivatives. Given its complex structure, this compound may interact with multiple biological targets, opening the door for a variety of therapeutic uses.

A "multi-target" approach to drug discovery has gained traction, moving away from the "one drug, one target" paradigm. nih.gov Investigating the polypharmacology of this compound—its ability to modulate multiple targets simultaneously—could reveal its potential in treating complex multifactorial diseases such as cancer, neurodegenerative disorders, or inflammatory conditions. nih.gov For instance, in cancer therapy, targeting multiple pathways can lead to more effective treatments and overcome drug resistance. nih.gov

Phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease without prior knowledge of the target, can be a powerful tool to uncover unexpected therapeutic activities of this compound. This approach can identify novel mechanisms of action and expand the therapeutic potential beyond initial hypotheses.

Furthermore, the concept of drug repurposing could be applied. By screening this compound against a wide range of biological assays and disease models, it may be possible to identify new uses for the compound that are unrelated to its originally intended application. This can significantly accelerate the drug development process.

Integration of Advanced Computational Methodologies in this compound Discovery

Molecular docking and virtual screening will be instrumental in the initial stages of research. pharmafocusasia.com These methods can be used to screen large virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target, or conversely, to predict the potential targets of this compound.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic interactions between this compound and its target protein at an atomic level. researchgate.net By simulating the movement of atoms over time, MD can reveal the stability of the drug-target complex and the key residues involved in binding, offering insights for rational design. researchgate.net

The application of artificial intelligence (AI) and machine learning (ML) is another promising frontier. frontiersin.org AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new molecules, including their potency, toxicity, and pharmacokinetic profiles. frontiersin.orgnih.gov This can help prioritize the synthesis of the most promising this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling will also play a crucial role. frontiersin.org By correlating the structural features of a series of this compound analogs with their biological activities, QSAR models can be developed to predict the activity of yet-unsynthesized compounds, thereby guiding the design of more potent molecules. frontiersin.org

| Computational Methodology | Application in this compound Research |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| Virtual Screening | High-throughput in silico screening of compound libraries. pharmafocusasia.com |

| Molecular Dynamics Simulations | Analysis of the dynamic behavior and stability of the drug-target complex. researchgate.net |

| AI and Machine Learning | Prediction of ADMET properties and bioactivity of novel derivatives. frontiersin.org |

| QSAR | Development of models to predict the activity of new analogs. frontiersin.org |

Collaborative Research Initiatives and Public-Private Partnerships in this compound Research

The advancement of research on a novel compound like this compound will be greatly enhanced through collaborative efforts. 4-va.orgnhg.com.sg The complexity and cost of modern drug discovery necessitate the pooling of resources and expertise from various sectors.

Multidisciplinary collaborations are essential. nhg.com.sg Bringing together experts in medicinal chemistry, pharmacology, biology, computational science, and clinical research will create a synergistic environment for innovation. For example, a partnership between an academic lab with deep biological insights and a pharmaceutical company with drug development expertise could accelerate the translation of basic research into clinical applications.

Public-private partnerships (PPPs) can play a pivotal role in bridging the funding gap, particularly in the early, high-risk stages of drug discovery. nhg.com.sg Government agencies, academic institutions, and private companies can share the financial risks and scientific challenges associated with developing a new chemical entity.

Open science initiatives and data sharing platforms can also foster collaboration. psu.edu By making research data and findings more accessible, the scientific community can collectively work towards understanding the therapeutic potential of this compound, avoiding duplication of effort and stimulating new research directions. psu.edu

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing C₂₅H₂₄BrN₃O₆ with high purity?

- Methodological Answer : Synthesis requires optimizing reaction parameters (e.g., solvent polarity, temperature, catalyst loading) to minimize side products. Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (in ethanol/water mixtures) is critical. Purity should be confirmed via HPLC (≥95% purity threshold) and NMR spectroscopy (absence of extraneous peaks) .

Q. How can researchers characterize the molecular structure of C₂₅H₂₄BrN₃O₆ using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns and integration ratios. Compare with predicted chemical shifts from computational tools (e.g., ACD/Labs).

- FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, Br-C stretch at ~550 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to validate stereochemistry .

Q. What methodologies are recommended for assessing the stability of C₂₅H₂₄BrN₃O₆ under various environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes in UV absorbance.

- Hydrolytic Stability : Test in buffers (pH 1–10) at 37°C; quantify hydrolyzed products using LC-MS .

Q. What in vitro assays are suitable for evaluating the biological activity of C₂₅H₂₄BrN₃O₆?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes).

- Cell Viability : Employ MTT or resazurin assays in relevant cell lines (IC₅₀ determination).

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for KD measurements. Include positive/negative controls to validate assay robustness .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of C₂₅H₂₄BrN₃O₆ derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate ligand-receptor interactions. Prioritize derivatives with improved binding energies.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability.

- QSAR Modeling : Train models on bioactivity data (e.g., pIC₅₀) using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for C₂₅H₂₄BrN₃O₆?

- Methodological Answer :

- Pharmacokinetic (PK) Modeling : Estimate bioavailability, clearance, and tissue distribution using compartmental models.

- Metabolite Identification : Use LC-MS/MS to detect in vivo metabolites; compare with in vitro microsomal stability data.

- Dose-Response Calibration : Adjust in vitro assays to mimic physiological conditions (e.g., serum protein binding) .

Q. What advanced statistical methods control false discovery rates (FDR) in high-throughput screening data for C₂₅H₂₄BrN₃O₆?

- Methodological Answer : Apply the Benjamini-Hochberg procedure to adjust p-values and limit FDR to ≤5%. Validate hits using orthogonal assays (e.g., dose-response validation) and exclude outliers via Grubbs’ test. Use permutation testing to assess false-positive thresholds .

Q. How can researchers design a protocol for validating analytical methods quantifying C₂₅H₂₄BrN₃O₆ in complex matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.